molecular formula C10H9FO2 B11909794 2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one

2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B11909794
M. Wt: 180.17 g/mol
InChI Key: ZNOJLKZOTWJSFZ-UHFFFAOYSA-N
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Description

2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H9FO2 It is a derivative of 1H-inden-1-one, featuring a fluorine atom at the 2-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 1H-inden-1-one core structure.

    Fluorination: Introduction of the fluorine atom at the 2-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methoxylation: The methoxy group is introduced at the 6-position using methoxylation reagents like sodium methoxide in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted indenones with various functional groups.

Scientific Research Applications

2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group contribute to its reactivity and binding affinity with biological molecules. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one: Similar structure with a fluorine atom at the 5-position.

    6-fluoro-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group but has a fluorine atom at the 6-position.

    6-methoxy-2,3-dihydro-1H-inden-1-one: Contains a methoxy group at the 6-position without the fluorine atom.

Uniqueness

2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

2-fluoro-6-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9FO2/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7/h2-3,5,9H,4H2,1H3

InChI Key

ZNOJLKZOTWJSFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(C2=O)F)C=C1

Origin of Product

United States

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